molecular formula C25H19ClN6O3 B2803082 2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-45-2

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2803082
CAS RN: 538343-45-2
M. Wt: 486.92
InChI Key: BVRANQNTKHOVMY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that belongs to the class of compounds known as triazolopyrimidines . These are heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazole derivatives have been the subject of extensive study due to their wide range of biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring fused to a pyrimidine ring, along with various substituents attached to the rings. The exact structure would need to be determined through techniques such as X-ray diffraction analysis .

Scientific Research Applications

Microwave-Mediated Synthesis

This compound is synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Anticancer Agents

The compound has been evaluated as a promising anticancer agent . Compounds related to it have shown promising cytotoxic activity against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Structure Activity Relationship (SAR)

Changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . This suggests that the compound could be modified for improved performance in certain applications .

Inhibitory Activity

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds like this one are found in numerous natural products exhibiting immense biological activities . They are usually found in medicinal and biologically active compounds .

Treatment of Various Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary widely depending on their specific structure and the biological target they interact with. Some triazolopyrimidines have been found to have neuroprotective and anti-inflammatory properties .

Future Directions

Triazolopyrimidines and related compounds are an active area of research due to their potential biological activities. Future research could involve the synthesis of new derivatives, investigation of their biological activities, and development of potential pharmaceutical applications .

properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-19-8-3-2-4-9-19)22(16-10-12-20(13-11-16)32(34)35)31-25(27-15)29-23(30-31)17-6-5-7-18(26)14-17/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRANQNTKHOVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-5-methyl-7-(4-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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